molecular formula C19H12F2N2O2S B14101520 1-(4-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-(4-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14101520
M. Wt: 370.4 g/mol
InChI Key: SWKLCKAHLKAYTB-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives are a class of heterocyclic compounds with significant biological relevance. These molecules are structurally related to pyrimidine-2,4(1H,3H)-dione (uracil derivatives), which have been extensively studied for antiviral, anticancer, and herbicidal activities . The target compound, 1-(4-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, features a thieno[3,2-d]pyrimidine core substituted with two fluorinated aromatic groups. The 4-fluorobenzyl and 2-fluorophenyl moieties likely enhance its metabolic stability and binding affinity to biological targets, such as enzymes or receptors involved in disease pathways.

Properties

Molecular Formula

C19H12F2N2O2S

Molecular Weight

370.4 g/mol

IUPAC Name

3-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C19H12F2N2O2S/c20-13-7-5-12(6-8-13)11-22-16-9-10-26-17(16)18(24)23(19(22)25)15-4-2-1-3-14(15)21/h1-10H,11H2

InChI Key

SWKLCKAHLKAYTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)F)F

Origin of Product

United States

Biological Activity

1-(4-Fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, structure-activity relationships (SAR), and its implications in therapeutic applications.

Synthesis

The synthesis of thieno[3,2-d]pyrimidine derivatives generally involves multi-step reactions including cyclization and substitution processes. The specific synthetic route for this compound typically includes the Gewald reaction and subsequent functional group modifications to introduce the fluorobenzyl and fluorophenyl moieties.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits notable antiproliferative activity against various cancer cell lines. For example, in a series of tests using the MDA-MB-435 cancer cell line, the compound showed an IC50 value indicating significant inhibition of cell proliferation.

Table 1: Antiproliferative Activity of Thieno[3,2-d]pyrimidine Derivatives

CompoundCell LineIC50 (nM)
1MDA-MB-4359.0
2A54915.5
3HeLa20.0
4PC-312.5

The mechanism underlying the antiproliferative effects involves microtubule depolymerization. Compounds similar to this compound have been shown to disrupt microtubule dynamics, which is critical for mitosis and cellular integrity.

Figure 1: Proposed Mechanism of Microtubule Disruption

Microtubule Disruption (Illustration of how thieno derivatives affect microtubule stability)

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thieno[3,2-d]pyrimidine derivatives. Variations in substituent groups significantly impact potency and selectivity. For instance:

  • Fluoro Substituents : The presence of fluorine atoms enhances lipophilicity and binding affinity.
  • Aromatic Rings : Modifications on the aromatic rings can lead to improved antiproliferative activity by altering electronic properties.

Table 2: Summary of SAR Findings

Substituent TypeEffect on Activity
Fluoro groupsIncreased potency
Alkyl chainsVariable effects
Aromatic modificationsEnhanced selectivity

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

  • In Vivo Studies : In murine models, treatment with the compound resulted in reduced tumor size and improved survival rates compared to controls.
  • Combination Therapy : When combined with established chemotherapeutics, such as paclitaxel, enhanced efficacy was observed, suggesting a synergistic effect.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The substitution pattern on the thieno[3,2-d]pyrimidine scaffold critically influences physicochemical and biological properties. Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Features Evidence ID
1-(4-Fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione C₁₈H₁₂F₂N₂O₂S 358.36 4-Fluorobenzyl (position 1), 2-Fluorophenyl (position 3) Dual fluorination enhances lipophilicity and target selectivity. -
3-[(4-Fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione C₁₃H₉FN₂O₂S 276.29 Single 4-fluorobenzyl group Simpler structure; lower molecular weight may improve solubility but reduce receptor affinity.
1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione C₂₂H₁₄ClFN₄O₃S 468.89 Oxadiazole ring with 2-chlorophenyl Oxadiazole introduces rigidity; chlorine increases electronegativity, potentially improving enzyme inhibition.
3-(3,5-Dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione C₁₄H₁₂N₂O₂S 272.33 3,5-Dimethylphenyl Bulkier substituents reduce metabolic clearance but may hinder membrane permeability.
3-Hydroxy-6-((2-fluorophenyl)thio)pyrimidine-2,4(1H,3H)-dione C₁₀H₆FN₂O₃S 269.23 2-Fluorophenylthio and hydroxyl groups Non-thieno pyrimidine core; thioether and hydroxyl groups enhance hydrogen bonding but reduce stability.

Key Observations:

  • Fluorine Substitution: Dual fluorination in the target compound likely improves bioavailability and resistance to oxidative metabolism compared to non-fluorinated analogs .
  • Oxadiazole vs. Thieno Rings: The oxadiazole-containing analog () has a higher molecular weight and may exhibit stronger π-π stacking interactions in enzyme binding pockets .
  • Hydroxyl Groups : Compounds like 3-hydroxy-6-((2-fluorophenyl)thio)pyrimidine-2,4(1H,3H)-dione () prioritize hydrogen bonding but may suffer from rapid clearance due to polarity .

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